

High-Fidelity Synthesis of N1-Methylsulfonyl Pseudouridine-Modified mRNA: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N1-Methylsulfonyl pseudouridine	
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Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of nucleoside modifications that enhance its stability and translational capacity while reducing its inherent immunogenicity. Among these, N1-methylpseudouridine (m1 Ψ) has emerged as a superior modification, outperforming the more commonly known pseudouridine (Ψ).[1][2][3] The complete replacement of uridine with m1 Ψ has been a key technological advance in the development of highly effective mRNA vaccines and therapeutics.[3][4]

This document provides detailed application notes and experimental protocols for the high-fidelity synthesis of N1-methylpseudouridine-modified mRNA. It is intended to guide researchers, scientists, and drug development professionals in the production of high-quality modified mRNA for a range of applications, from basic research to therapeutic development.

Application Notes Advantages of N1-Methylpseudouridine (m1Ψ) Modification

The incorporation of m1 Ψ into in vitro transcribed (IVT) mRNA offers several key advantages over unmodified and pseudouridine-modified mRNA:



- Enhanced Protein Expression: N1mΨ-modified mRNA consistently demonstrates significantly higher protein expression in various cell lines and in vivo.[1][2] This is attributed to an increase in ribosome loading and translation initiation rates, leading to more efficient protein production from a given amount of mRNA.[4][5]
- Reduced Innate Immunogenicity: A primary challenge with exogenous mRNA is its recognition by the innate immune system, which can lead to inflammatory responses and reduced therapeutic efficacy. N1mΨ modification effectively dampens this immune activation by evading recognition by key pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs).[6][7][8][9][10] This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and type I interferons (IFN-α/β).[5][6][10]
- Increased mRNA Stability: The presence of m1Ψ can increase the biological stability of the mRNA molecule, protecting it from degradation and prolonging its functional half-life within the cell.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative advantages of N1-methylpseudouridine (m1 Ψ) modification compared to unmodified (U) and pseudouridine (Ψ) containing mRNA.

Table 1: Relative Protein Expression

Modification	Cell Line	Fold Increase in Protein Expression (vs. Unmodified)	Reference
N1mΨ	HEK293T	~7.4-fold	
m5C/N1mΨ	HEK293T	~2.2-fold	_
Ψ	HEK293T	~3-fold	_
m5C/Ψ	HEK293T	~3-fold	
N1mΨ	Multiple Cell Lines & In Vivo	Up to ~13-fold (single mod) to ~44-fold (double mod)	[11]



Table 2: Immunogenicity Profile - Cytokine Induction

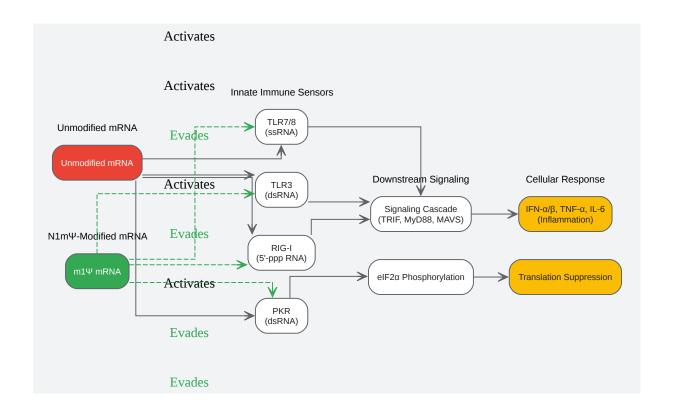
mRNA Modification	Cytokine	Effect Compared to Unmodified mRNA	Reference
N1mΨ	IFN-α	10 to 100-fold lower induction	[5]
N1mΨ	IFN-β1, IL-6, TNF-α, RANTES	Significantly reduced mRNA levels	[6]
N1mΨ	IL-6, TNF	Stronger induction than unmodified mRNA in some contexts	[10]
Unmodified	IFN-α, IL-7	Higher induction than m1Ѱ-modified mRNA	[10]

Note: The immunogenic response can be context-dependent, varying with the delivery vehicle and the specific animal model.

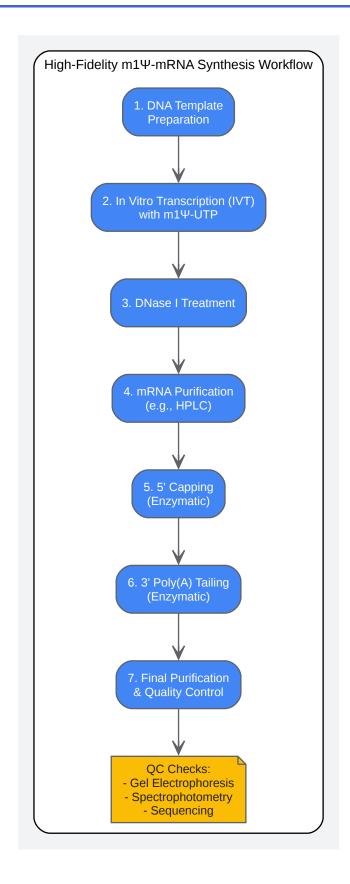
Mechanism of Reduced Immunogenicity

Unmodified single-stranded RNA (ssRNA) is recognized by endosomal Toll-like receptors (TLR7/8) and cytosolic RIG-I, while double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, is a potent activator of TLR3 and PKR. Activation of these receptors triggers a signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can suppress translation and lead to mRNA degradation. N1mV modification sterically hinders the interaction of mRNA with these innate immune sensors, thus preventing the downstream inflammatory cascade.









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